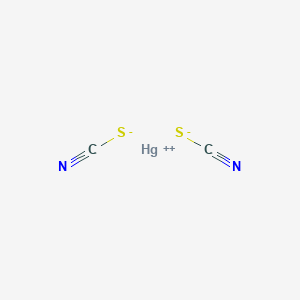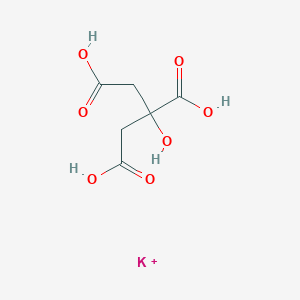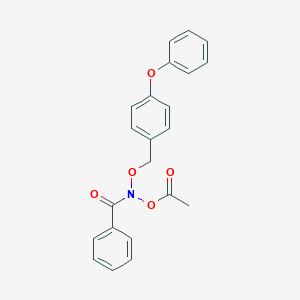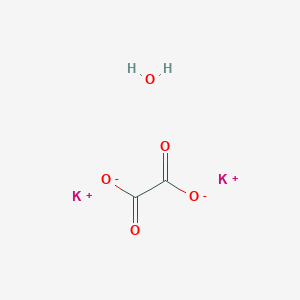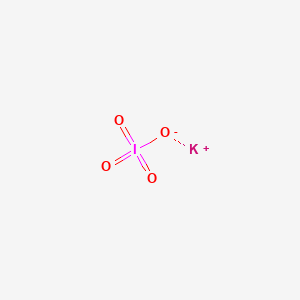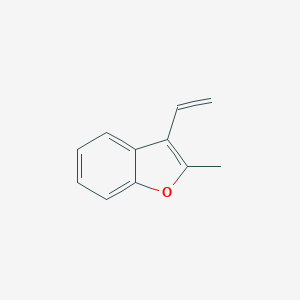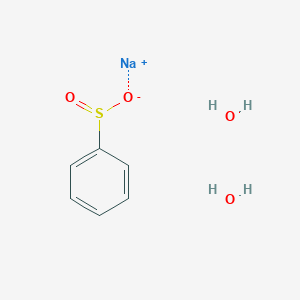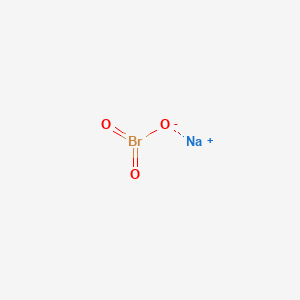![molecular formula C27H23N3O4 B148077 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide CAS No. 138564-17-7](/img/structure/B148077.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant inhibitory effects on the NF-κB signaling pathway, which plays a critical role in regulating gene expression, cell survival, and immune responses.
Wirkmechanismus
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide exerts its inhibitory effects on the NF-κB signaling pathway by binding to the NBD (nucleotide-binding domain) of NEMO (NF-κB essential modulator), which is a critical component of the IKK (IκB kinase) complex. This binding prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. As a result, the translocation of the p65 subunit from the cytoplasm to the nucleus is inhibited, leading to the suppression of NF-κB-mediated gene expression.
Biochemische Und Physiologische Effekte
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been shown to exhibit potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is its potent inhibitory effects on the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has been found to exhibit some level of cytotoxicity in certain cell types, which may limit its use in some experiments. Additionally, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, the combination of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide with other drugs or therapies may enhance its effectiveness and reduce its potential side effects. Overall, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is a promising compound with significant potential for scientific research and therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide involves the reaction of 2-aminobenzophenone with 3,4-dihydroquinoline-2(1H)-one to form an intermediate, which is then reacted with 2,3-dioxoindole-1-acetic acid to yield the final product. The overall yield of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is around 30%, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the NF-κB signaling pathway, which is involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been found to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus, which is a critical step in the activation of this pathway.
Eigenschaften
CAS-Nummer |
138564-17-7 |
|---|---|
Produktname |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
Molekularformel |
C27H23N3O4 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C27H23N3O4/c31-24(28-16-8-10-19-9-4-7-15-23(19)28)17-29(20-11-2-1-3-12-20)25(32)18-30-26(33)21-13-5-6-14-22(21)27(30)34/h1-7,9,11-15H,8,10,16-18H2 |
InChI-Schlüssel |
MTBFNHHOKDZWGK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Synonyme |
2H-ISOINDOLE-2-ACETAMIDE, N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-1,3-DIHYDRO-1,3-DIOXO-N-PHENYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




